5-Methylspiro[2.3]hexan-5-amine
Description
Properties
Molecular Formula |
C7H13N |
|---|---|
Molecular Weight |
111.18 g/mol |
IUPAC Name |
5-methylspiro[2.3]hexan-5-amine |
InChI |
InChI=1S/C7H13N/c1-6(8)4-7(5-6)2-3-7/h2-5,8H2,1H3 |
InChI Key |
CVIIJXVNOSYTKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2(C1)CC2)N |
Origin of Product |
United States |
Preparation Methods
Cyclopropanation and Spiro Ring Construction
- A common approach starts with a suitably substituted alkene or cyclopropyl precursor, which undergoes cyclopropanation to generate the spirocyclic core.
- For example, cyclopropanation of ethyl-3-methylbut-3-enol derivatives using dibromocarbene generated in situ with phase-transfer catalysts (e.g., cetyltrimethylammonium bromide) can yield dibromocyclopropane intermediates.
- Subsequent titanium isopropoxide-catalyzed mono-debromination and base-mediated elimination steps afford dialkyl-substituted cyclopropenes, which are precursors to spiro[2.3]hexane systems.
Introduction of the Amino Group
- Amination at the spiro center can be achieved through nucleophilic substitution or ring-opening of protected intermediates.
- For instance, allyl chloride derivatives can be substituted with amines under microwave heating in sealed vessels to afford secondary amine precursors.
- Protecting groups such as pyrrole derivatives have been employed to control diastereoselectivity during palladium-catalyzed cyclizations that form spirocyclic amines.
- Palladium-catalyzed Mizoroki–Heck reactions have been successfully applied to intramolecular spirocyclization of N-methylallylanilines, yielding spiroindoline frameworks that are structurally related to spirohexane amines.
Alternative Synthetic Routes
- Reductive coupling methods using reagents like trimethylaluminum and diiodomethane (Me3Al/CH2I2) have been explored to transform spiro[2.2]pentane derivatives into spiro[2.3]hexane compounds, which can be further functionalized to amines.
- These methods involve dehalogenative coupling and dimerization steps under controlled temperature and pressure to build complex spirocyclic architectures.
Data Tables Summarizing Key Synthetic Steps and Outcomes
| Step | Starting Material/Intermediate | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Ethyl-3-methylbut-3-enol | Dibromocarbene (generated in situ), CTAB | Dibromocyclopropane intermediate | Not specified | Phase-transfer catalysis critical |
| 2 | Dibromocyclopropane intermediate | Ti(OiPr)4, mono-debromination | Bromocyclopropane | Not specified | Selective mono-debromination |
| 3 | Bromocyclopropane | Base-mediated elimination | 3,3-Dialkylated cyclopropene | Not specified | Precursor to spirocyclic core |
| 4 | Allyl chloride derivative | Amine substitution, microwave heating | Secondary amine cyclization precursor | 5–89% (varies) | Methylation and protection steps involved |
| 5 | N-Methylallylaniline | Pd(t-Bu3P)2 catalysis, Mizoroki–Heck reaction | Spiroindoline amine derivatives | Variable | Diastereoselective spirocyclization |
| 6 | 1,1-Diphenylspiro[2.2]pentane | Me3Al/CH2I2 reductive coupling | 1,1-Diphenylspiro[2.3]hexane | 24–82% | Alternative spiro ring expansion |
Research Outcomes and Analysis
- The synthetic routes employing dibromocarbene cyclopropanation followed by selective debromination and elimination provide an efficient method to construct the strained spiro[2.3]hexane skeleton with dialkyl substitution.
- Palladium-catalyzed intramolecular Heck reactions enable diastereoselective formation of spirocyclic amines with control over stereochemistry, which is crucial for preparing the 5-methyl substituted amine derivatives.
- The use of protecting groups and microwave-assisted substitution reactions enhances the yield and selectivity of amine introduction at the spiro center.
- Reductive coupling strategies offer an alternative pathway to expand smaller spirocyclic systems into spiro[2.3]hexane frameworks, which can be further functionalized to amines, though yields can vary depending on reaction conditions and substrates.
Chemical Reactions Analysis
Types of Reactions
5-Methylspiro[2.3]hexan-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce various amine derivatives .
Scientific Research Applications
5-Methylspiro[2
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Methylspiro[2.3]hexan-5-amine involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes and receptors, potentially modulating their activity. The exact pathways and targets are still under investigation .
Comparison with Similar Compounds
Comparison with Similar Spirocyclic Amines
Structural Analogues
Below is a comparative analysis of 5-Methylspiro[2.3]hexan-5-amine with structurally related spirocyclic compounds (Table 1):
Table 1: Structural and Functional Comparison
Physicochemical and Pharmacological Properties
Solubility and Polarity
Q & A
Q. What methodologies enable functionalization of this compound for SAR studies?
- Methodological Answer :
- N-Alkylation : React with alkyl halides/KCO in DMF.
- Schiff Base Formation : Condense with aldehydes (e.g., benzaldehyde).
- Sulfonamide Synthesis : Treat with sulfonyl chlorides in CHCl .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
